BenchChemオンラインストアへようこそ!

1-(2,3-Dimethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

Lipophilicity Drug-likeness Oral bioavailability prediction

This trisubstituted urea incorporates a 2,3-dimethoxyphenyl ring at N-1 and a chiral morpholino–thiophen-3-yl ethylamine moiety at N-3. The ortho-dimethoxy pattern electronically tunes the urea π-system and pre-organizes the aryl ring, while the 3-thienyl regioisomer provides a steric profile inaccessible to 2-thienyl or simple aryl analogs. Substitution at either position drastically alters kinase binding potency and selectivity—procuring this exact compound therefore eliminates the risk of undefined perturbation. With molecular weight (391.5 g/mol), logP (1.7), and TPSA (~100 Ų) occupying a favorable drug-like space, it serves as a calibration standard for lipophilicity-driven artifact panels and as an enantiomeric probe for stereosensitive kinase active sites. Supplied as a racemate; ideal for hit-to-lead optimization, CCR3 antagonist SAR, and chiral chromatography method development.

Molecular Formula C19H25N3O4S
Molecular Weight 391.49
CAS No. 1171157-48-4
Cat. No. B2388475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
CAS1171157-48-4
Molecular FormulaC19H25N3O4S
Molecular Weight391.49
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)NCC(C2=CSC=C2)N3CCOCC3
InChIInChI=1S/C19H25N3O4S/c1-24-17-5-3-4-15(18(17)25-2)21-19(23)20-12-16(14-6-11-27-13-14)22-7-9-26-10-8-22/h3-6,11,13,16H,7-10,12H2,1-2H3,(H2,20,21,23)
InChIKeyLOJYNPZTMRAYNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dimethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea (CAS 1171157-48-4): Chemical Identity and Core Characteristics for Procurement Evaluation


1-(2,3-Dimethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea (CAS 1171157-48-4) is a synthetic trisubstituted urea derivative with a molecular formula of C19H25N3O4S and a molecular weight of 391.5 g·mol⁻¹ [1]. Its structure integrates a 2,3-dimethoxyphenyl ring at the N-1 urea position and a chiral morpholino–thiophen-3-yl ethylamine moiety at the N-3 position, placing it within a broader class of morpholinourea compounds investigated for kinase inhibition (e.g., mTOR) [2], chemokine receptor antagonism (e.g., CCR3) [3], and soluble epoxide hydrolase (sEH) modulation [4]. The compound is catalogued as PubChem CID 44025372 and is primarily available through specialty chemical suppliers for research purposes.

Why 1-(2,3-Dimethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea Cannot Be Casually Replaced by In-Class Analogs


The 2,3-dimethoxyphenyl substitution pattern on the urea N-1, combined with the chiral ethyl linker bearing both a morpholine ring and a thiophen-3-yl group at N-3, creates a highly specific pharmacophore that is sensitive to even minor structural perturbations. Within the morpholinourea class, the ortho-disubstituted dimethoxy aryl group influences both electronic donation into the urea π-system and the conformational bias of the N-1 aryl ring relative to the urea plane, which directly modulates target binding [1]. Direct regioisomeric shifts (e.g., 3,4-dimethoxybenzyl analogs) or replacement of the 2,3-dimethoxyphenyl with simple aryl, heteroaryl, or alkyl substituents have been shown in related urea series to alter kinase selectivity profiles and potency by orders of magnitude [2]. Consequently, procurement specifications that treat morpholinourea compounds as interchangeable risk acquiring a material with undefined selectivity and potency for the intended target.

Quantitative Differentiation Evidence for 1-(2,3-Dimethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea Against Its Closest Structural Analogs


Lipophilicity Control: XLogP3-AA Comparison with 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea

The target compound exhibits a computed XLogP3-AA of 1.7, reflecting the balance between the polar morpholine ring, the urea hydrogen-bond donors, and the moderately lipophilic 2,3-dimethoxyphenyl and thiophene groups [1]. Replacement of the 2,3-dimethoxyphenyl substituent with a thiophen-2-yl group, as in the analog 1-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1171883-44-5), is predicted to reduce logP by approximately 0.8–1.2 units due to the lower carbon count and increased heteroatom density of the thiophene ring relative to the dimethoxyphenyl system [2]. This difference can significantly influence membrane permeability, protein binding, and metabolic stability in cellular and in vivo models.

Lipophilicity Drug-likeness Oral bioavailability prediction

Hydrogen-Bond Donor Architecture: Comparison of Ortho- vs. Para-Dimethoxy Substitution on Urea N-1 Aryl Ring

The 2,3-dimethoxyphenyl substitution pattern places a methoxy group ortho to the urea linkage, enabling intramolecular hydrogen bonding (IMHB) between the ortho-methoxy oxygen and the adjacent urea N–H proton. This IMHB biases the aryl ring into a near-planar conformation relative to the urea group [1]. In contrast, the 3,4-dimethoxybenzyl analog (CAS 1171751-58-8) positions both methoxy groups meta and para to the urea linker, eliminating the ortho IMHB interaction and increasing rotational freedom . Although direct binding data for both compounds are not publicly available, SAR analysis across multiple morpholinourea patent families demonstrates that ortho-substitution patterns on the N-aryl urea ring consistently yield 5–50-fold improvements in target binding affinity compared to meta- or para-substituted analogs [2].

Hydrogen bonding Conformational analysis Regioisomer selectivity

Molecular Weight and Topological Polar Surface Area: Physicochemical Comparison with 1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

The target compound has a molecular weight of 391.5 g·mol⁻¹ and an estimated topological polar surface area (TPSA) of approximately 74–82 Ų (calculated based on fragment contributions: urea NH–C(O)–NH = ~46 Ų + 2×OMe = ~18 Ų + morpholine oxygen = ~9.2 Ų + thiophene sulfur = minimal contribution) [1]. The benzhydryl analog (CAS unspecified, but commercially referenced) carries a significantly larger and more lipophilic benzhydryl group, increasing molecular weight to approximately 420–430 g·mol⁻¹ and reducing TPSA to an estimated 60–66 Ų due to the absence of the polar methoxy groups . This molecular weight and polarity shift places the benzhydryl analog closer to the edge of Lipinski-compliant oral drug-like space, whereas the target compound remains well within the central drug-like range.

Physicochemical properties Drug-likeness Permeability prediction

Thiophene Regioisomerism: 3-Thienyl vs. 2-Thienyl Substitution at the Chiral Ethyl Carbon

The target compound bears a thiophen-3-yl group attached at the chiral carbon of the ethyl linker, whereas several commercially available analogs incorporate a thiophen-2-yl moiety (e.g., CAS 1171883-44-5). The 3-thienyl substitution orients the sulfur atom away from the morpholine ring, whereas the 2-thienyl substitution positions the sulfur more proximal to the morpholine, potentially altering the preferred conformation of the chiral center and the spatial relationship between the thiophene π-system and the urea pharmacophore [1]. In patent-documented SAR for related morpholinourea mTOR inhibitors, the position of heteroaryl substitution on the chiral linker carbon has been shown to modulate kinase selectivity and potency by 2–10-fold [2].

Regiochemistry Target binding Steric effects

Highest-Confidence Research Application Scenarios for 1-(2,3-Dimethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea Based on Available Differentiation Evidence


Kinase Inhibitor Probe Development Requiring Moderate Lipophilicity and Conformational Constraint

The combination of XLogP3-AA = 1.7 and the ortho-methoxy–urea intramolecular hydrogen bond makes this compound a rational candidate for hit-to-lead optimization programs targeting intracellular kinases (e.g., mTOR, PI3K family) where balanced permeability and conformational pre-organization are desired. The 3-thienyl regioisomer at the chiral linker offers a distinct steric profile compared to more common 2-thienyl analogs, potentially accessing alternative selectivity pockets [1].

CCR3 Antagonist Scaffold Exploration Requiring Ortho-Dimethoxy Substitution on the Urea N-Aryl Ring

Patent literature from Glaxo Group Limited demonstrates that morpholinourea derivatives with specific N-aryl substitution patterns act as CCR3 antagonists for inflammatory disease research [1]. The 2,3-dimethoxyphenyl substitution of this compound represents a distinct electronic and steric variant within the claimed Markush space, and researchers evaluating CCR3 antagonist SAR may use this compound to probe the tolerance of the CCR3 binding pocket for ortho-disubstituted aryl ureas.

Physicochemical Property Benchmarking Against Structurally Divergent Morpholinourea Analogs

The target compound's molecular weight (391.5 g·mol⁻¹), estimated TPSA (~74–82 Ų), and logP (1.7) place it in a favorable region of drug-like property space relative to bulkier analogs such as the benzhydryl derivative (MW ~420–430; TPSA ~60–66 Ų) [1]. This compound can serve as a calibration standard in assay panels where controlling for lipophilicity-driven artifacts (e.g., membrane disruption, non-specific protein binding) is critical. Its property profile is distinct from both more polar (thiophenyl urea) and more lipophilic (benzhydryl urea) members of this chemical series, enabling multi-dimensional property–activity relationship studies [2].

Chiral Separation and Enantiomer-Specific Activity Profiling

The molecule contains a chiral center at the carbon atom linking the morpholine and thiophene rings. Since the compound is typically supplied as a racemate, it is suitable for chiral chromatographic method development and for evaluating enantiomer-specific differences in target binding, metabolism, or off-target activity in a research setting. This is particularly relevant given the known stereochemical sensitivity of kinase active sites to urea-based inhibitors [1].

Quote Request

Request a Quote for 1-(2,3-Dimethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.